Conformational Equilibrium
In solution, 3-benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonane, a close structural analog, exists primarily in a double-chair (CC) conformation. This demonstrates how the specific substitution pattern on the bispidine scaffold governs its 3D structure, which is a key determinant of its interaction with biological targets. This is a class-level inference from a close analog, as direct quantitative data for the target compound is not available [1].
| Evidence Dimension | Predominant conformation in solution |
|---|---|
| Target Compound Data | Data not available |
| Comparator Or Baseline | 3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonane (major conformer: double-chair) |
| Quantified Difference | Not applicable |
| Conditions | Solution-phase NMR analysis |
Why This Matters
Conformational rigidity and equilibrium directly impact a molecule's ability to bind to its target with high affinity and selectivity, making this information crucial for structure-based drug design efforts.
- [1] Quantitative determination of conformational equilibria in 3,7-diazabicyclo[3.3.1]nonane derivatives. ScienceDirect, 1998. View Source
